Cefpimizole Sodium is the sodium salt form of cefpimizole, a semisynthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. Cefpimizole binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Related Compounds
Compound Description: Vancomycin hydrochloride is a glycopeptide antibiotic known for its potent bactericidal activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). [, , ]
Relevance: Several studies investigated the potential drug interactions and nephrotoxic effects when vancomycin hydrochloride is co-administered with cefpimizole sodium. [, ] Results suggested that cefpimizole sodium might decrease the renal clearance of vancomycin hydrochloride and potentially exacerbate its nephrotoxicity in rabbits. [, ]
Imipenem/Cilastatin Sodium
Compound Description: Imipenem/cilastatin sodium is a combination antibiotic consisting of imipenem, a carbapenem antibiotic, and cilastatin, a renal dehydropeptidase inhibitor. This combination exhibits broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria. [, ]
Relevance: Research indicates that co-administration of imipenem/cilastatin sodium with vancomycin hydrochloride can attenuate the nephrotoxicity of vancomycin hydrochloride in rabbits, contrasting with the potential exacerbating effect observed with cefpimizole sodium. [, ]
Flomoxef Sodium
Compound Description: Flomoxef sodium is a second-generation oxacephem antibiotic, structurally similar to cephalosporins, and effective against a variety of Gram-positive and Gram-negative bacteria. [, ]
Relevance: Similar to imipenem/cilastatin sodium, flomoxef sodium demonstrated a protective effect against vancomycin hydrochloride-induced nephrotoxicity in rabbit models. [, ] This protective effect differs from the potential increase in nephrotoxicity observed when cefpimizole sodium is co-administered with vancomycin hydrochloride. []
Fosfomycin Sodium
Compound Description: Fosfomycin sodium is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria. Its unique mechanism of action involves inhibiting bacterial cell wall synthesis at an early stage. [, ]
Relevance: Research suggests that fosfomycin sodium, like imipenem/cilastatin sodium and flomoxef sodium, can mitigate the nephrotoxic effects of vancomycin hydrochloride in rabbits. [, ] This protective effect contrasts with the potential increase in nephrotoxicity observed when cefpimizole sodium is co-administered with vancomycin hydrochloride. []
Ceftazidime
Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic known for its activity against a broad range of Gram-negative bacteria, including Pseudomonas aeruginosa, and some Gram-positive bacteria. []
Relevance: Studies in rabbits indicated that ceftazidime, unlike imipenem/cilastatin sodium, flomoxef sodium, and fosfomycin sodium, did not attenuate the nephrotoxicity induced by vancomycin hydrochloride. [] This suggests a potential similarity in the effects of ceftazidime and cefpimizole sodium on vancomycin hydrochloride-induced nephrotoxicity. []
Fluconazole
Compound Description: Fluconazole is a triazole antifungal medication used to treat a variety of fungal infections. []
Relevance: Research in rabbits demonstrated that, similar to ceftazidime, fluconazole did not demonstrate a protective effect against vancomycin hydrochloride-induced nephrotoxicity. []
Cefotaxime
Compound Description: Cefotaxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. []
Relevance: Cefotaxime served as a comparator to cefpimizole sodium in an in vitro study assessing activity against Haemophilus isolates. [] Both compounds demonstrated similar activity against beta-lactamase-negative isolates, with cefotaxime exhibiting slightly lower MIC50 values. []
Cefamandole
Compound Description: Cefamandole is a second-generation cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. []
Relevance: Cefamandole, alongside cefotaxime and other antibiotics, was used as a comparator to assess the in vitro activity of cefpimizole sodium against Haemophilus isolates. [] Cefpimizole sodium exhibited comparable activity to cefamandole against beta-lactamase-negative isolates, with cefamandole having slightly higher MIC50 values. []
Cefoperazone
Compound Description: Cefoperazone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. [, ]
Relevance: Cefoperazone was included in a study investigating the nephrotoxic effects of vancomycin hydrochloride when co-administered with various antibiotics, including cefpimizole sodium. [] The study found that cefoperazone, similar to cefpimizole sodium, did not alleviate the nephrotoxicity of vancomycin hydrochloride in rabbits. []
Moxalactam
Compound Description: Moxalactam is a third-generation cephalosporin antibiotic known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including some anaerobic species. []
Relevance: Moxalactam was included as a comparator to cefpimizole sodium in an in vitro study evaluating activity against Haemophilus isolates. [] Cefpimizole sodium showed comparable activity to moxalactam against beta-lactamase-negative isolates, with moxalactam exhibiting slightly lower MIC50 values. []
Ampicillin, Azlocillin, Mezlocillin, and Piperacillin
Compound Description: These compounds are all penicillin-based antibiotics with activity against various Gram-positive and Gram-negative bacteria. []
Relevance: These penicillins were included in a study comparing the in vitro activity of various antibiotics, including cefpimizole sodium, against Haemophilus isolates. [] All four penicillins demonstrated less activity against beta-lactamase-producing isolates compared to cefpimizole sodium and other third-generation cephalosporins. []
Rifampin
Compound Description: Rifampin is an antibiotic that inhibits bacterial DNA-dependent RNA polymerase and is effective against various Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis. []
Relevance: Rifampin was included in a study comparing its in vitro activity to cefpimizole sodium and other antibiotics against Haemophilus isolates. [] Rifampin demonstrated potent activity against all Haemophilus isolates, including beta-lactamase-producing strains. []
Sulfamethoxazole/Trimethoprim (SMX/TMP)
Compound Description: Sulfamethoxazole/trimethoprim (SMX/TMP) is a combination antibiotic commonly used to treat various bacterial infections. []
Relevance: SMX/TMP was included in a study evaluating the in vitro activity of cefpimizole sodium and other antibiotics against Haemophilus isolates. [] Similar to rifampin, SMX/TMP exhibited potent activity against all Haemophilus isolates, including beta-lactamase-producing strains. []
Cephalothin
Compound Description: Cephalothin is a first-generation cephalosporin antibiotic with activity against a range of Gram-positive bacteria and some Gram-negative bacteria. []
Relevance: Cephalothin served as a positive control in a study investigating the tolerance and disposition of cefpimizole sodium in human volunteers. [] This suggests that cephalothin's pharmacokinetic and safety profiles were well-established and used as a benchmark for comparison with cefpimizole sodium. []
7 beta-D-alpha-(4(5)-carboxyimidazole-5(4)-carboxamido)phenylacetamido-3-(4-beta-sulfoethylpyridinium)methyl-3-cephem-4-carboxylic acid AC 1370 AC-1370 cefpimizole cefpimizole sodium U 63196 E U-63196-E U63196-E
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BMS-955829 is a Positive allosteric modulators (PAMs). BMS-955829 shows high functional PAM potency, excellent mGluR5 binding affinity, low glutamate fold shift, and high selectivity for the mGluR5 subtype. BMS-955829 is a potent mGluR5 PAM (EC50 = 2.6 ± 1.0 nM; n = 6), devoid of inherent mGluR5 agonist activity (EC50 > 30μM). The measured binding Ki of BMS-955829 was found to be 1.6 nM, which was in good agreement with its functional potency.
BMS-986104 is a potent and selective S1P1 receptor modulator, which demonstrates ligand-biased signaling and differentiates from 1 in terms of cardiovascular and pulmonary safety based on preclinical pharmacology while showing equivalent efficacy in a T-cell transfer colitis model. Mechanistically, BMS-986104 exhibited excellent remyelinating effects on lysophosphatidylcholine (LPC) induced demyelination in a three-dimensional brain cell culture assay.
BMS-986115 is an orally bioavailable, gamma secretase (GS) and pan-Notch inhibitor, with potential antineoplastic activity. Upon administration, GS/pan-Notch inhibitor BMS 986115 binds to GS and blocks the proteolytic cleavage and release of the Notch intracellular domain (NICD), which would normally follow ligand binding to the extracellular domain of the Notch receptor. This prevents both the subsequent translocation of NICD to the nucleus to form a transcription factor complex and the expression of Notch-regulated genes. This results in the induction of apoptosis and the inhibition of growth of tumor cells that overexpress Notch. Overexpression of the Notch signaling pathway plays an important role in tumor cell proliferation and survival.
BMS 986020 is a potent G protein-coupled lysophosphatidic acid receptor 1 (LPA1) antagonist with an IC50 value less than 300 nM for human LPA1 expressing CHO cells. Formulations containing BMS 986020 are being investigated in clinical trials for efficacy in idiopathic pulmonary fibrosis. Novel LPA1 antagonist BMS-986020, also known as AM152 and AP-3152 free acid, is a potent and selective LPA1 antagonist. BMS-986020 is in Phase 2 clinical development for treating idiopathic pulmonary fibrosis. BMS-986020 selectively inhibits the LPA receptor, which is involved in binding of the signaling molecule lysophosphatidic acid, which in turn is involved in a host of diverse biological functions like cell proliferation, platelet aggregation, smooth muscle contraction, chemotaxis, and tumor cell invasion, among others.